

Introduction: The Significance of Substituted Pyrazoles

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Compound of Interest

Compound Name: **5-Bromo-1-propyl-1H-pyrazole**

Cat. No.: **B1380759**

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The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its prevalence in drug discovery is a testament to its ability to engage in various biological interactions, often serving as a bioisostere for other aromatic systems. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. The subject of this guide, **5-Bromo-1-propyl-1H-pyrazole** (CAS 1427021-01-9), is a representative example of a functionalized pyrazole with potential applications as a building block in the synthesis of more complex molecules, such as kinase inhibitors and other therapeutic agents. The presence of a bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, while the N-propyl group modulates the compound's lipophilicity and steric profile.

This guide provides a comprehensive overview of a plausible and robust synthetic pathway to **5-Bromo-1-propyl-1H-pyrazole**, designed for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established principles of organic chemistry and is presented with detailed mechanistic insights and practical experimental protocols.

Retrosynthetic Analysis and Strategic Approach

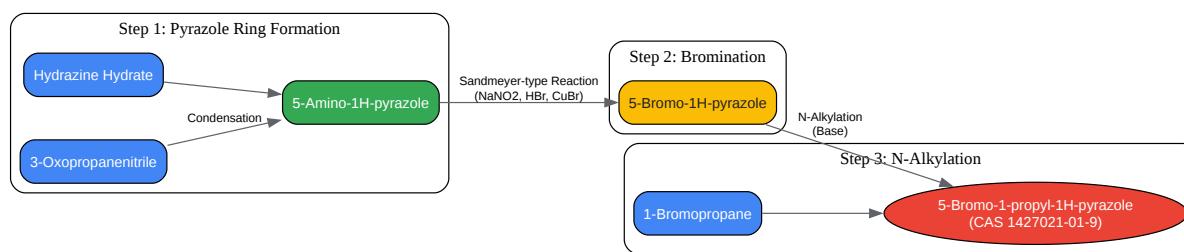
A retrosynthetic analysis of the target molecule suggests a three-step approach, beginning with the construction of a suitable pyrazole precursor, followed by regioselective bromination and

concluding with N-alkylation. The key challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity of the functionalization. Our proposed pathway addresses this challenge through a carefully planned sequence of reactions that ensures the desired placement of the bromo and propyl substituents.

Proposed Synthesis Pathway

The proposed synthesis of **5-Bromo-1-propyl-1H-pyrazole** is a three-step process:

- Step 1: Synthesis of 5-Amino-1H-pyrazole from the condensation of a β -ketonitrile with hydrazine.
- Step 2: Sandmeyer-type reaction to convert the amino group of 5-amino-1H-pyrazole into a bromo group, yielding 5-bromo-1H-pyrazole.
- Step 3: N-Alkylation of 5-bromo-1H-pyrazole with 1-bromopropane to introduce the propyl group at the N1 position.



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Caption: Proposed synthesis pathway for **5-Bromo-1-propyl-1H-pyrazole**.

Detailed Synthesis Steps and Mechanistic Insights

Step 1: Synthesis of 5-Amino-1H-pyrazole

The initial step involves the construction of the pyrazole ring through the condensation of 3-oxopropanenitrile with hydrazine hydrate. This reaction is a classic example of heterocyclic ring formation and proceeds through a nucleophilic addition-elimination mechanism.

Mechanism: The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the carbonyl carbon of 3-oxopropanenitrile. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine moiety attacks the nitrile carbon. Subsequent dehydration and tautomerization lead to the formation of the aromatic 5-amino-1H-pyrazole. The choice of a β -ketonitrile as the starting material is strategic, as it directly installs the amino group at the 5-position, which is crucial for the subsequent bromination step.

Step 2: Synthesis of 5-Bromo-1H-pyrazole via a Sandmeyer-type Reaction

With 5-amino-1H-pyrazole in hand, the next step is the introduction of the bromo substituent at the 5-position. A Sandmeyer-type reaction is an effective method for this transformation.

Mechanism: The reaction begins with the diazotization of the amino group of 5-amino-1H-pyrazole using sodium nitrite in an acidic medium (HBr). This generates a pyrazolediazonium salt. The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromide ion, releasing nitrogen gas and forming 5-bromo-1H-pyrazole. This method is highly efficient and regioselective, ensuring that the bromine atom is introduced exclusively at the desired position.

Step 3: N-Alkylation of 5-Bromo-1H-pyrazole

The final step in the synthesis is the introduction of the propyl group onto the pyrazole ring via N-alkylation.

Mechanism: 5-Bromo-1H-pyrazole is treated with a suitable base, such as sodium hydride or potassium carbonate, to deprotonate the pyrazole nitrogen, forming a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction, displacing the bromide ion and forming the N-propylated product. It is important to note that the N-alkylation of unsymmetrically substituted pyrazoles can potentially yield a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by factors such as the

nature of the substituent on the pyrazole ring, the alkylating agent, the solvent, and the counter-ion of the base. For 5-bromo-1H-pyrazole, the N1-propyl isomer is generally the major product due to steric hindrance from the bromo group at the 5-position. The isomers can typically be separated by chromatography.

Experimental Protocols

Step 1: Synthesis of 5-Amino-1H-pyrazole

- To a solution of 3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-Bromo-1H-pyrazole

- Dissolve 5-amino-1H-pyrazole (1.0 eq) in a solution of 48% hydrobromic acid.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
- In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
- Add the diazonium salt solution to the CuBr solution dropwise at a rate that maintains the reaction temperature below 10 °C.

- After the addition is complete, stir the reaction mixture at room temperature for 2 hours and then heat to 60 °C for 1 hour.
- Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude 5-bromo-1H-pyrazole can be purified by column chromatography on silica gel.

Step 3: Synthesis of 5-Bromo-1-propyl-1H-pyrazole (CAS 1427021-01-9)

- To a solution of 5-bromo-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product, a mixture of N1 and N2 isomers, can be purified and the desired N1 isomer, **5-Bromo-1-propyl-1H-pyrazole**, isolated by column chromatography on silica gel.

Data Summary

Step	Product	Starting Materials	Key Reagents	Expected Yield	Purity
1	5-Amino-1H-pyrazole	3-Oxopropanenitrile, Hydrazine Hydrate	Ethanol	80-90%	>95% after recrystallization
2	5-Bromo-1H-pyrazole	5-Amino-1H-pyrazole	NaNO ₂ , HBr, CuBr	60-70%	>98% after chromatography
3	5-Bromo-1-propyl-1H-pyrazole	5-Bromo-1H-pyrazole, 1-Bromopropane	K ₂ CO ₃ or NaH	70-85% (for the major N1 isomer)	>99% after chromatography

Conclusion

The proposed three-step synthesis provides a reliable and efficient pathway to **5-Bromo-1-propyl-1H-pyrazole** (CAS 1427021-01-9). The synthesis is based on well-established and scalable reactions, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial production. The strategic use of a Sandmeyer-type reaction ensures the regioselective introduction of the bromo substituent, while the final N-alkylation step provides the target compound in good yield. The methodologies described in this guide are foundational and can be adapted for the synthesis of a diverse library of substituted pyrazoles for applications in drug discovery and materials science. The synthesis of related heterocyclic structures, such as the 1H-pyrrolo[2,3-b]pyridine core, often employs similar principles of ring formation and functionalization, highlighting the broad applicability of these synthetic strategies in medicinal chemistry.^{[1][2][3][4]}

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